(-)-Catechol

Phytotoxicity Herbicide Discovery Natural Product Chemistry

Critical need for stereospecific outcomes? Racemic catechin introduces COX-1 inhibition confounding data. (-)-Catechol (7295-85-4) eliminates this via PPARγ agonism. Essential for reproducibility. - PPARγ Agonist: Promotes adipocyte differentiation; (+)-catechin is inactive. - Potent Phytotoxin: Herbicidal activity comparable to 2,4-D. - Enantiopure Standard: Ideal for enantioselective HPLC method validation. Supplied ≥98% (HPLC), store at 2-8°C, ships ambient.

Molecular Formula C15H14O6
Molecular Weight 290.27 g/mol
CAS No. 7295-85-4
Cat. No. B600259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Catechol
CAS7295-85-4
Synonyms3,3',4',5,7-Pentahydroxyflavan
Molecular FormulaC15H14O6
Molecular Weight290.27 g/mol
Structural Identifiers
SMILESC1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O
InChIInChI=1S/C15H14O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-5,13,15-20H,6H2/t13-,15+/m1/s1
InChIKeyPFTAWBLQPZVEMU-HIFRSBDPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Catechol: Stereospecific Properties and Uses


(-)-Catechol, systematically named (2S,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol, is the (-)-enantiomer of the naturally occurring flavan-3-ol catechin . It is a polyphenolic secondary metabolite found in organisms such as Cinnamomum kotoense and Begonia nantoensis, and is the enantiomeric counterpart of the more widely studied (+)-catechin . The compound possesses two chiral centers (2S,3R configuration) and exhibits a melting point of 214 °C . As a single stereoisomer, (-)-catechol demonstrates biological activities that differ fundamentally from its (+)-enantiomer and the racemic (±)-catechin mixture, including distinct roles in phytotoxicity, PPARγ-mediated adipocyte differentiation, and pharmacokinetic behavior [1][2].

Stereochemistry (2S,3R) single enantiomer
Research Context Stereochemical control and enantiomer-specific pathway studies
Analytical Role Chiral reference standard and enantiopure calibration

Why (-)-Catechol Cannot Be Substituted


Substitution of (-)-catechol with its (+)-enantiomer or the racemic mixture is not scientifically justified due to profound stereospecificity in biological systems. Enantiomers of catechin exhibit divergent pharmacological profiles: (+)-catechin inhibits cyclooxygenase-1 (COX-1) with an IC₅₀ of 1.4 µM, whereas (-)-catechol lacks this activity but instead acts as a PPARγ agonist that promotes adipocyte differentiation in human bone marrow mesenchymal stem cells [1][2]. In plant systems, (-)-catechol is the sole enantiomer responsible for potent phytotoxicity, while (+)-catechin exclusively exhibits antibacterial and antifungal activities [3]. Furthermore, the two enantiomers differ significantly in oral bioavailability, with (+)-catechin demonstrating superior intestinal absorption in rat models [4]. Use of the racemate introduces unpredictable activity and confounds experimental interpretation; procurement of the enantiopure (-)-catechol is essential for reproducible, stereospecific outcomes.

(+)-Catechin inhibits COX-1, while (-)-catechol acts through PPARγ; target-engagement profile may shift significantly.
Phytotoxic activity is attributed solely to (-)-catechol; substitution with racemate or (+)-enantiomer may eliminate herbicidal endpoint.
Intestinal absorption and plasma exposure differ between enantiomers; exposure-model context requires enantiopure material.

Stereospecificity Evidence for (-)-Catechol


Phytotoxicity: Enantiomer-Specific Herbicidal Activity

In a direct enantiomeric comparison, the phytotoxicity of (±)-catechin was attributed entirely to the (-)-catechol enantiomer, while (+)-catechin displayed no phytotoxic activity [1]. (-)-Catechol inhibits seed germination and kills plant seedlings via root exposure, and is reported to be as potent as the commercial herbicide 2,4-D when applied to broad-leaf plants [1]. In contrast, (+)-catechin, but not (-)-catechol, possesses antibacterial and antifungal activities [1].

Phytotoxic Activity
Head-to-head
(-)-Catechol: active phytotoxin (+)-Catechin: inactive
Supports stereospecific phytotoxicity studies
Qualitative binary difference; reported potency comparable to 2,4-D in broad-leaf assay
Phytotoxicity Herbicide Discovery Natural Product Chemistry

PPARγ Agonism and Adipocyte Differentiation

In a study evaluating eight green tea polyphenols, (-)-catechol was identified as the most potent promoter of adipocyte differentiation in human bone marrow mesenchymal stem cells (hBM-MSCs), an effect that was dose-dependent [1]. Using a reporter gene assay and competitive ligand binding study, (-)-catechol significantly activated PPARγ in a dose-dependent manner [1]. Critically, (+)-catechin, the enantiomer of (-)-catechol, was not effective as a PPARγ agonist, demonstrating strict stereospecificity [1].

PPARγ Agonism
Head-to-head
Ranked highest among eight green tea polyphenols; dose-dependent transactivation
Supports PPARγ pathway interpretation
Binary stereospecificity; (+)-catechin inactive in hBM-MSC model
Adipocyte Differentiation PPARγ Agonist Metabolic Disease

Intestinal Absorption: Enantioselective Bioavailability

In situ perfusion of rat jejunum and ileum with 10, 30, or 50 µmol/L of each catechin enantiomer revealed that intestinal absorption of (-)-catechol was lower than that of (+)-catechin at all concentrations studied (p < 0.01) [1]. Plasma concentrations of (-)-catechol were significantly reduced compared to (+)-catechin (p < 0.05) [1]. In chocolate samples, (-)-catechol content averaged 218 ± 126 mg/kg, whereas (+)-catechin was present at only 25 ± 15 mg/kg, yet the latter exhibits superior systemic exposure [1].

Intestinal Absorption
Head-to-head
(-)-Catechol absorption lower than (+)-catechin (p < 0.01); reduced plasma concentration (p < 0.05)
Supports enantioselective absorption review
Rat jejunum/ileum perfusion; chiral HPLC quantification
Pharmacokinetics Bioavailability Chiral Absorption

COX-1 Inhibition: Absent in (-)-Catechol

(+)-Catechin inhibits cyclooxygenase-1 (COX-1) with an IC₅₀ of 1.4 µM [1]. In contrast, (-)-catechol does not inhibit COX-1; instead, it effectively promotes adipocyte differentiation in hBM-MSCs and increases adiponectin and PPARγ levels [1]. This functional divergence underscores the enantioselective nature of catechin's biological targets.

COX-1 Inhibition
Cross-study
(-)-Catechol: no inhibition (+)-Catechin: IC₅₀ 1.4 µM
Supports enantioselective target engagement
COX-1 enzyme assay; functional divergence confirmed
COX-1 Inhibition Inflammation Enantioselectivity

Neuroprotection: Similar Potency of Catechin Enantiomers

In SH-SY5Y neuroblastoma cells challenged with 1-methyl-4-phenylpyridinium ion (MPP⁺), (+)-catechin, (-)-catechol, and the racemic mixture all reduced apoptosis and decreased reactive oxygen species (ROS) generation at similar potency [1]. The study concluded that the enantiomers of catechin protect SH-SY5Y cells against MPP⁺ cytotoxicity with comparable efficacy [1].

Neuroprotection (MPP⁺)
Head-to-head
Similar reduction in apoptosis and ROS among (+), (-), and racemate
Supports neuroprotection assay response context
SH-SY5Y cells; no significant potency difference observed
Neuroprotection Parkinson's Disease Oxidative Stress

Analytical Purity and Quality Control

Commercial suppliers provide (-)-catechol with an assay specification of ≥98.0% as determined by HPLC . This level of purity is essential for research applications requiring enantiopure material free from contamination by the (+)-enantiomer or other catechins.

Enantiopurity
Specification review
≥98.0% (HPLC)
Supports enantiopure reference standard use
Supplier specification; verify by independent chiral analysis
Analytical Chemistry Quality Control Reference Standard

(-)-Catechol: Research and Industrial Applications


Natural Herbicide Discovery and Allelopathy Research

(-)-Catechol is the active phytotoxic principle responsible for the herbicidal activity of catechin, exhibiting potency comparable to 2,4-D [1]. Researchers investigating natural weed suppression, allelopathic interactions, or eco-friendly herbicide development should prioritize (-)-catechol over (+)-catechin or racemic mixtures to isolate stereospecific phytotoxic effects.

PPARγ-Mediated Metabolic Studies and Adipocyte Biology

As the most potent green tea polyphenol promoting adipocyte differentiation via PPARγ transactivation, (-)-catechol serves as a stereospecific tool compound for studying insulin sensitization and adipose tissue biology [2]. (+)-Catechin is inactive in this pathway, making enantiopure (-)-catechol essential for reproducible metabolic investigations.

Chiral Pharmacokinetic and Bioavailability Investigations

The significantly lower intestinal absorption and plasma exposure of (-)-catechol relative to (+)-catechin [3] makes it a valuable comparator in studies examining enantioselective transport, metabolism, and formulation strategies for chiral polyphenols.

Analytical Reference Standard and Enantiopure Calibration

With a commercial purity specification of ≥98.0% (HPLC) , (-)-catechol is suitable for use as a chiral reference standard in the development and validation of enantioselective analytical methods for catechin quantification in natural products, foods, and biological matrices.

Application
Selection Property
Validation Focus
Phytotoxicity and allelopathy research
Stereospecific phytotoxic profile
Herbicidal endpoint and enantiomer comparison
Adipocyte differentiation and PPARγ studies
PPARγ transactivation activity
Adipogenic endpoint and target engagement
Enantioselective pharmacokinetic studies
Absorption and plasma exposure profile
Exposure-model and formulation review
Chiral reference standard and method validation
Enantiopurity specification
Enantioselective method calibration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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